Cas no 2172240-06-9 (2'-Methyl-4'-(trifluoromethoxy)[1,1'-biphenyl]-2-carboxylic acid)

2'-Methyl-4'-(trifluoromethoxy)[1,1'-biphenyl]-2-carboxylic acid is a biphenyl-based carboxylic acid derivative featuring a methyl substituent at the 2' position and a trifluoromethoxy group at the 4' position. This compound is of interest in pharmaceutical and agrochemical research due to its structural rigidity and the electron-withdrawing properties of the trifluoromethoxy moiety, which can enhance metabolic stability and binding affinity. The carboxylic acid functional group allows for further derivatization, making it a versatile intermediate in synthetic chemistry. Its well-defined structure and purity make it suitable for applications in drug discovery and material science, particularly where precise molecular modifications are required.
2'-Methyl-4'-(trifluoromethoxy)[1,1'-biphenyl]-2-carboxylic acid structure
2172240-06-9 structure
Product Name:2'-Methyl-4'-(trifluoromethoxy)[1,1'-biphenyl]-2-carboxylic acid
CAS No:2172240-06-9
MF:C15H11F3O3
MW:296.241255044937
CID:5837877
PubChem ID:165835193
Update Time:2025-10-23

2'-Methyl-4'-(trifluoromethoxy)[1,1'-biphenyl]-2-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 2'-Methyl-4'-(trifluoromethoxy)[1,1'-biphenyl]-2-carboxylic acid
    • 2172240-06-9
    • EN300-1586439
    • 2'-methyl-4'-(trifluoromethoxy)-[1,1'-biphenyl]-2-carboxylic acid
    • Inchi: 1S/C15H11F3O3/c1-9-8-10(21-15(16,17)18)6-7-11(9)12-4-2-3-5-13(12)14(19)20/h2-8H,1H3,(H,19,20)
    • InChI Key: MCWPYBFQMXWDGK-UHFFFAOYSA-N
    • SMILES: C(C1C=CC=CC=1C1C=CC(=CC=1C)OC(F)(F)F)(=O)O

Computed Properties

  • Exact Mass: 296.06602869g/mol
  • Monoisotopic Mass: 296.06602869g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 3
  • Complexity: 370
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.6
  • Topological Polar Surface Area: 46.5Ų

2'-Methyl-4'-(trifluoromethoxy)[1,1'-biphenyl]-2-carboxylic acid Pricemore >>

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Additional information on 2'-Methyl-4'-(trifluoromethoxy)[1,1'-biphenyl]-2-carboxylic acid

2'-Methyl-4'-(trifluoromethoxy)[1,1'-biphenyl]-2-carboxylic Acid: A Comprehensive Overview

2'-Methyl-4'-(trifluoromethoxy)[1,1'-biphenyl]-2-carboxylic acid, a compound with the CAS number 2172240-06-9, is a highly specialized organic molecule that has garnered significant attention in the fields of pharmaceutical chemistry, materials science, and environmental chemistry. This compound is characterized by its unique biphenyl structure, which consists of two aromatic rings connected by a single bond. The substituents on these rings—specifically the methyl group and the trifluoromethoxy group—play a pivotal role in determining its chemical properties and functional applications.

The biphenyl system in this compound is a key structural feature that contributes to its stability and reactivity. The methyl group at the 2' position and the trifluoromethoxy group at the 4' position introduce electronic effects that influence the molecule's behavior in various chemical environments. The carboxylic acid group at the 2 position further enhances its versatility, enabling it to participate in a wide range of chemical reactions, including esterification and amidation. These reactions are critical in synthesizing derivatives that can be tailored for specific applications.

Recent studies have highlighted the potential of 2'-Methyl-4'-(trifluoromethoxy)[1,1'-biphenyl]-2-carboxylic acid in drug discovery. Researchers have explored its ability to act as a scaffold for developing bioactive compounds with improved pharmacokinetic profiles. For instance, the trifluoromethoxy group is known to enhance lipophilicity and improve drug absorption, making this compound an attractive candidate for designing small-molecule inhibitors targeting various disease pathways.

In materials science, this compound has been investigated for its potential as a building block in polymer synthesis. The biphenyl structure provides rigidity and planarity, which are desirable properties for constructing advanced materials such as organic semiconductors and high-performance polymers. Additionally, the carboxylic acid group allows for facile incorporation into polymer backbones through condensation reactions.

Environmental applications of this compound have also been explored. Its ability to act as a chelating agent has been studied in the context of heavy metal removal from industrial effluents. The carboxylic acid group can coordinate with metal ions, forming stable complexes that can be easily separated from aqueous solutions. This property makes it a promising candidate for developing eco-friendly remediation technologies.

From a synthetic perspective, 2'-Methyl-4'-(trifluoromethoxy)[1,1'-biphenyl]-2-carboxylic acid can be synthesized via a variety of routes. One common approach involves the Suzuki-Miyaura coupling reaction, which enables the formation of the biphenyl system with high efficiency. The introduction of substituents is typically achieved through directed metallation or Friedel-Crafts alkylation strategies. These methods provide chemists with precise control over the substitution pattern, ensuring high yields and purity of the final product.

The physical properties of this compound are also noteworthy. Its melting point and boiling point are influenced by the electronic effects of its substituents, with the trifluoromethoxy group contributing to increased thermal stability. Solubility studies have revealed that it exhibits moderate solubility in polar solvents such as water and methanol, making it suitable for applications requiring controlled release or delivery mechanisms.

Recent advancements in computational chemistry have provided deeper insights into the electronic structure and reactivity of this compound. Density functional theory (DFT) calculations have been employed to study its frontier molecular orbitals and reactivity patterns under different conditions. These studies have shed light on its potential as an intermediate in complex organic transformations.

In conclusion, 2'-Methyl-4'-(trifluoromethoxy)[1,1'-biphenyl]-2-carboxylic acid is a multifaceted compound with diverse applications across various scientific disciplines. Its unique structural features and functional groups make it an invaluable tool in modern chemistry research. As ongoing studies continue to uncover new properties and uses, this compound is poised to play an increasingly important role in advancing technological and therapeutic innovations.

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